Iprauntf2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;bis(trifluoromethylsulfonyl)azanide;gold | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N2.C2F6NO4S2.Au/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-21H,1-8H3;;/q2*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNIVRFMRMHJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37AuF6N3O4S2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

866.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951776-24-2 | |

| Record name | [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Iprauntf2 Gold Catalyst: A Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

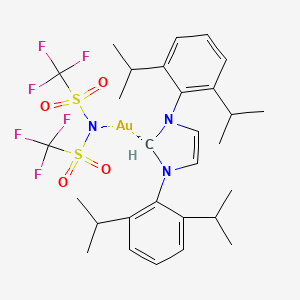

Iprauntf2, chemically known as [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), is a prominent member of the N-heterocyclic carbene (NHC) gold(I) catalyst family. It is a white, air- and moisture-stable solid, which makes it a convenient and highly effective catalyst for a variety of organic transformations. Its robust nature and high catalytic activity have positioned it as a valuable tool in modern synthetic chemistry, particularly in the construction of complex molecular architectures. This guide provides an in-depth overview of the this compound gold catalyst, focusing on its catalytic activity, experimental protocols, and mechanistic pathways.

Chemical Structure and Properties:

-

Systematic Name: [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)

-

Common Name: this compound

-

CAS Number: 951776-24-2

-

Molecular Formula: C₂₉H₃₇AuF₆N₃O₄S₂

-

Appearance: Colorless to pale yellow solid

-

Solubility: Soluble in organic solvents such as chloroform, dichloromethane, and toluene.

Catalytic Activity: Quantitative Data

This compound has demonstrated high efficiency in a range of gold-catalyzed reactions. The following tables summarize its performance in key transformations, providing data on reaction yields, times, and catalyst loading.

Table 1: Gold-Catalyzed Synthesis of Dihydroindeno[2,1-b]thiochromene Derivatives

| Entry | Catalyst (mol%) | Time (min) | Yield (%) |

| 1 | Ph₃PAuCl / AgOTf (2.5) | 30 | 95 |

| 2 | JohnphosAuCl / AgOTf (2.5) | 30 | 96 |

| 3 | XPhosAuCl / AgOTf (2.5) | 30 | 98 |

| 4 | IPrAuCl / AgOTf (2.5) | 30 | 99 |

| 5 | This compound (2.5) | 30 | 99 |

Reaction conditions: Substrate (0.1 mmol) and catalyst in DCM (0.4 mL) at room temperature.

Table 2: Gold-Catalyzed Tandem Cycloisomerization/Dimerization of Homopropargyl Sulfonamides

| Entry | Catalyst (mol%) | Additive | Time (h) | Yield (%) |

| 1 | Ph₃PAuCl (5) | MsOH (5 mol%) | 24 | 25 |

| 2 | IPrAuCl (5) | MsOH (5 mol%) | 12 | 85 |

| 3 | This compound (2.5) | MsOH (5 mol%) | 5 | 92 |

| 4 | This compound (2.5) | - | 12 | 65 |

Reaction conditions: Substrate (0.1 mmol), catalyst, and additive in DCE (1.0 mL) at room temperature.

Experimental Protocols

Synthesis of this compound Gold Catalyst

This protocol describes the synthesis of this compound from its precursor, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl).

Materials:

-

IPrAuCl

-

Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)

-

Dichloromethane (DCM)

-

Pentane

-

Celite

Procedure:

-

To a solution of AgNTf₂ (1.03 g, 2.65 mmol) in DCM (30 mL), add IPrAuCl (1.65 g, 2.65 mmol).[1]

-

Stir the resulting mixture at room temperature for 4 hours.[1]

-

Filter the mixture through a pad of Celite, and wash the Celite pad with additional DCM.[1]

-

Reduce the volume of the filtrate under reduced pressure.[1]

-

Add pentane to the concentrated solution to precipitate a white solid.[1]

-

Filter the solid and dry it under high vacuum to yield this compound as a white solid (2.03 g, 88% yield).[1]

Representative Catalytic Reaction: Cycloisomerization of an En-yne

This protocol provides a general procedure for the this compound-catalyzed cycloisomerization of a 1,6-enyne.

Materials:

-

1,6-enyne substrate

-

This compound

-

Dichloromethane (DCM)

-

Triethylamine

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the 1,6-enyne (0.4 mmol) in DCM (4 mL) at room temperature, add this compound (0.008 mmol, 2 mol%).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a drop of triethylamine.

-

Concentrate the solution in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired cycloisomerized product.

Catalytic Mechanisms and Pathways

The catalytic prowess of this compound stems from the ability of the gold(I) center to act as a soft, carbophilic π-acid, activating alkynes and allenes towards nucleophilic attack. Below are representations of key catalytic cycles.

Cycloisomerization of o-(Alkynyl)styrenes

The following diagram illustrates the proposed mechanism for the this compound-catalyzed cycloisomerization of an o-(alkynyl)styrene to form an indeno[1,2-b]thiochromene derivative. The reaction proceeds through the formation of a key cyclopropyl gold carbene intermediate.

References

An In-depth Technical Guide to the Synthesis and Preparation of IPrAuNTf₂

For Researchers, Scientists, and Chemical Synthesis Professionals

This document provides a comprehensive technical overview of the synthesis and preparation of [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), commonly known as IPrAuNTf₂. This gold(I) complex is a significant catalyst in organic synthesis, valued for its role in C-C coupling reactions and other transition metal-catalyzed transformations.[1] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

IPrAuNTf₂ is a white to pale yellow solid.[1] It is soluble in several organic solvents, including chloroform, dichloromethane, and toluene.[1] The compound is sensitive to air and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

Table 1: Physicochemical Data for IPrAuNTf₂

| Property | Value |

| Molecular Formula | C₂₉H₃₆AuF₆N₃O₄S₂[1] |

| Molar Mass | 865.7 g/mol [1] |

| CAS Number | 951776-24-2[1] |

| Melting Point | 202-287°C (with decomposition)[1] |

| Appearance | White to pale yellow solid[1] |

Synthesis of IPrAuNTf₂

The synthesis of IPrAuNTf₂ is a multi-step process that involves the preparation of an N-heterocyclic carbene (NHC) ligand, followed by its reaction with a gold(I) salt and subsequent anion exchange.

2.1. Synthetic Pathway

The overall synthetic scheme for IPrAuNTf₂ can be visualized as a three-step process, starting from the synthesis of the IPr ligand, followed by the formation of the gold chloride complex, and finally, the anion exchange to yield the target compound.

Caption: Synthetic pathway for IPrAuNTf₂.

2.2. Experimental Protocols

Step 1: Synthesis of [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl)

The synthesis of the IPrAuCl precursor is a critical first step. While various methods exist, a common route involves the reaction of the free N-heterocyclic carbene (IPr) with a suitable gold(I) source.

Step 2: Synthesis of IPrAuNTf₂

The final product, IPrAuNTf₂, is prepared via an anion exchange reaction from IPrAuCl.

-

Materials:

-

Procedure:

-

A solution of AgNTf₂ in DCM is prepared.[2]

-

IPrAuCl is added to this solution.[2]

-

The resulting mixture is stirred at room temperature for 4 hours.[2]

-

The reaction mixture is then filtered through Celite to remove the silver chloride precipitate.[2]

-

The Celite pad is washed with additional dichloromethane.[2]

-

The solvent from the filtrate is reduced under reduced pressure.[2]

-

Pentane is added to the concentrated solution, leading to the immediate precipitation of a white solid.[2]

-

The solid is filtered and dried under high vacuum to yield IPrAuNTf₂ as a white solid.[2]

-

-

Yield: 88% (2.03 g)[2]

Mechanism of Action and Applications

IPrAuNTf₂ functions as a synergistic gold catalyst and is extensively used in organic synthesis.[1] Its catalytic activity is central to various C-C coupling reactions and other transition metal-catalyzed transformations.[1] It can also serve as a pre-catalyst for gold, where its activity can be enhanced by a pre-catalytic reaction with a reducing agent.[1]

3.1. Catalytic Cycle Overview

The catalytic utility of IPrAuNTf₂ often involves the activation of substrates through the Lewis acidic gold center, facilitating subsequent nucleophilic attack or rearrangement. The bulky IPr ligand provides steric protection and enhances the stability of the catalytic species.

Caption: Generalized catalytic cycle of IPrAuNTf₂.

Safety and Handling

While IPrAuNTf₂ is considered relatively safe under standard laboratory conditions, proper safety protocols should be followed.[1] This includes avoiding inhalation of dust and contact with skin and eyes.[1] Operations should be conducted in a well-ventilated area, and appropriate personal protective equipment should be worn.[1] The compound should be stored in a dry, dark, and sealed container, away from sources of ignition and oxidizing agents.[1]

References

An In-depth Technical Guide to the Solubility of Iprauntf2 in Organic Solvents

COMPOUND IDENTIFICATION

-

Systematic Name: [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)

-

Abbreviation: Iprauntf2

-

CAS Number: 951776-24-2

-

Molecular Formula: C₂₉H₃₇AuF₆N₃O₄S₂

INTRODUCTION

This compound is a gold(I) complex featuring an N-heterocyclic carbene (NHC) ligand. Such organometallic compounds are widely employed as catalysts in a variety of organic transformations due to their unique reactivity and stability. The solubility of these catalysts in organic solvents is a critical parameter for their application in homogeneous catalysis, directly influencing reaction kinetics, efficiency, and product purification. This guide provides a summary of the available solubility information for this compound and outlines a general experimental protocol for its determination.

Solubility Data

| Solvent | Formula | Type | Solubility |

| Chloroform | CHCl₃ | Halogenated | Soluble[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Soluble[1] |

| Toluene | C₇H₈ | Aromatic | Soluble[1] |

Note: "Soluble" indicates that the compound dissolves to a degree sufficient for use in typical catalytic reactions (millimolar to molar concentrations), but specific quantitative values have not been formally reported.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of an air-sensitive organometallic compound like this compound. This method is a standard and reliable approach for obtaining quantitative solubility data.[2][3][4][5][6]

2.1. Principle

A saturated solution of the compound is prepared in the solvent of interest at a controlled temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. The solubility is calculated from the mass of the solute and the volume of the solvent.

2.2. Materials and Equipment

-

This compound (solute)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic bath or heating block

-

Inert atmosphere glovebox or Schlenk line

-

Glass vials with screw caps or septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven

2.3. Procedure

-

Preparation (under inert atmosphere): All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the air-sensitive compound.[7]

-

Creating a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the anhydrous solvent to the vial.

-

Seal the vial tightly and place it in a thermostatic bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture (e.g., using a magnetic stirrer) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any remaining solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a vacuum oven.

-

Gently evaporate the solvent under reduced pressure at a temperature that will not cause decomposition of the compound.

-

-

Mass Determination:

-

Once the solvent is completely removed, cool the evaporation dish to room temperature in a desiccator.

-

Weigh the dish containing the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

2.4. Safety Precautions

-

Always handle organometallic compounds and organic solvents in a well-ventilated fume hood or glovebox.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific solvents used for detailed hazard information.

Visualization of Logical Workflow

As this compound is a catalyst, a signaling pathway is not applicable. Instead, a diagram representing its logical workflow in a typical catalytic cycle is more appropriate. The following diagram illustrates a generalized catalytic cycle for a gold(I)-catalyzed hydroamination of an alkyne, a reaction type where this compound is often employed.

Caption: Generalized catalytic cycle for gold(I)-catalyzed hydroamination.

References

An In-depth Technical Guide on the Safety and Handling of Iprauntf2 Catalyst

Disclaimer: The term "Iprauntf2 catalyst" does not correspond to a known substance in the public scientific literature. This guide has been generated based on the properties of advanced palladium(II) precatalysts, which are widely used in the pharmaceutical industry for cross-coupling reactions. The information provided is a representative example intended for research, drug development, and scientific professionals.

Introduction

This compound is a hypothetical, next-generation palladium(II) precatalyst designed for high efficiency and broad applicability in carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation, crucial steps in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its advanced ligand architecture is presumed to offer superior stability, activity, and selectivity in complex molecular environments. This guide provides a comprehensive overview of the safety protocols, handling procedures, and representative experimental applications of this compound.

Physicochemical and Safety Data

The following data are representative of a typical palladium precatalyst. Users must consult the specific Safety Data Sheet (SDS) for any real-world catalyst.

Table 1: Physicochemical Properties of this compound (Hypothetical)

| Property | Value |

| Appearance | Off-white to yellow solid |

| Molecular Formula | C₃₀H₄₀N₂PPdCl₂ (Example) |

| Molecular Weight | 672.4 g/mol (Example) |

| Melting Point | >200 °C (Decomposition) |

| Solubility | Soluble in Dichloromethane, THF, Toluene |

| Purity | ≥98% |

| Palladium Content | ~15.8% |

Table 2: Hazard Identification and GHS Classification

| Hazard | Classification | Precautionary Statement |

| Acute Toxicity, Oral | Category 4 | P264, P270, P301+P312 |

| Skin Corrosion/Irritation | Category 2 | P280, P302+P352 |

| Serious Eye Damage/Irritation | Category 2A | P280, P305+P351+P338 |

| Specific Target Organ Toxicity | Category 3 | P261, P271, P304+P340 |

Safety and Handling Procedures

Palladium catalysts, while essential, are pyrophoric under certain conditions and pose health risks. Strict adherence to safety protocols is mandatory.

3.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Nitrile or neoprene gloves.

-

Body Protection: Flame-retardant lab coat and closed-toe shoes.

-

Respiratory Protection: Use in a certified chemical fume hood. For large quantities or poor ventilation, a respirator with an appropriate cartridge is necessary.

3.2 Handling and Storage

-

Inert Atmosphere: this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and potential pyrophoric events.[3]

-

Static Discharge: Ground all equipment to prevent static discharge, which can be an ignition source.

-

Solvent Considerations: Some palladium catalysts, especially palladium on carbon, can be highly pyrophoric in the presence of certain solvents like methanol.[4] While this compound is a homogeneous catalyst, caution should be exercised when adding it to flammable solvents.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, original container under an inert atmosphere.

3.3 Spill and Waste Disposal

-

Spills: In case of a spill, do not use water. Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.

-

Disposal: Dispose of waste catalyst and contaminated materials in accordance with local, state, and federal regulations. Quenching with a 1N HCl solution is a common method for deactivating pyrophoric palladium catalysts before disposal.[3]

Experimental Protocols

This compound is designed for robust performance in cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1][5]

4.1 Representative Buchwald-Hartwig Amination

This protocol describes a typical C-N bond formation using an aryl halide and a primary amine. The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals.[1]

Methodology:

-

Reaction Setup: To a nitrogen-flushed Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and a strong base such as sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv).

-

Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add this compound precatalyst (0.01 mmol, 1 mol%) and the appropriate phosphine ligand (e.g., a biarylphosphine ligand, 1-2 mol%).

-

Solvent and Reaction: Add anhydrous toluene (5 mL) via syringe. Seal the flask and heat the mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 16-24 hours.

-

Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Table 3: Performance in Buchwald-Hartwig Amination (Hypothetical Data)

| Aryl Halide | Amine | Catalyst Loading (mol%) | Yield (%) |

| 4-Bromotoluene | Aniline | 1.0 | 95 |

| 4-Chloroacetophenone | Morpholine | 1.5 | 91 |

| 2-Bromopyridine | Benzylamine | 1.0 | 88 |

4.2 Experimental Workflow Diagram

The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction.

Mechanism of Action and Related Signaling Pathways

The products synthesized using this compound are often designed to interact with specific biological targets. For instance, many anticancer drug candidates are developed to inhibit signaling pathways that promote tumor growth and survival.[6] One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF-κB Signaling Pathway Overview The NF-κB pathway plays a key role in regulating immune responses, inflammation, and cell survival.[7] Its improper regulation is linked to various diseases, including cancer and autoimmune disorders.[8] The pathway is typically initiated by stimuli such as tumor necrosis factor-alpha (TNFα).[7] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon activation, a kinase complex (IKK) phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it controls the transcription of genes involved in cell survival and proliferation.[7] Inhibition of this pathway is a promising strategy in cancer therapy.[6]

Hypothetical Drug Action A small molecule inhibitor synthesized using an this compound-catalyzed reaction could be designed to block a key step in this pathway, for example, by inhibiting the IKK complex, thereby preventing NF-κB activation.

References

In-Depth Technical Guide to IPrAuNTf2: A Homogeneous Gold(I) Catalyst

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, synthesis, and catalytic applications of IPrAuNTf2, a highly effective and widely used homogeneous gold(I) catalyst in modern organic synthesis.

Core Molecular Information

This compound is the common abbreviation for the coordination compound [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) . It is a colorless to pale yellow solid known for its stability and efficacy in catalyzing a variety of organic transformations, particularly those involving the activation of alkynes.

Molecular Structure and Properties

The structure of this compound features a central gold(I) atom linearly coordinated to a bulky N-heterocyclic carbene (NHC) ligand, specifically IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), and a non-coordinating bis(trifluoromethanesulfonyl)imide (NTf₂) anion. The sterically demanding IPr ligand enhances the catalyst's stability and modulates its reactivity.

| Property | Value |

| Full Chemical Name | [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) |

| Synonyms | This compound |

| CAS Number | 951776-24-2[1] |

| Molecular Formula | C₂₉H₃₇AuF₆N₃O₄S₂[1] |

| Molecular Weight | 866.71 g/mol [1] |

| Appearance | Colorless to pale yellow solid[2] |

| Melting Point | 202-287 °C (decomposition)[3] |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and toluene.[2] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a salt metathesis reaction from the corresponding gold(I) chloride precursor, IPrAuCl.[4]

Materials:

-

IPrAuCl (1.0 eq)

-

Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) (1.0 eq)

-

Dichloromethane (DCM)

-

Pentane

-

Celite

Procedure:

-

To a solution of silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) in dichloromethane (DCM), add an equimolar amount of IPrAuCl.

-

Stir the resulting mixture at room temperature for approximately 4 hours.

-

Upon completion of the reaction, filter the mixture through a pad of Celite to remove the precipitated silver chloride (AgCl).

-

Wash the Celite pad with additional dichloromethane to ensure complete recovery of the product.

-

Combine the organic filtrates and reduce the solvent volume under reduced pressure.

-

Add pentane to the concentrated solution to induce the precipitation of a white solid.

-

Filter the solid and dry it under high vacuum to yield this compound.

Yield:

-

This procedure typically results in a high yield, with reported yields around 88%.

Catalytic Applications and Performance

This compound is a premier catalyst for the electrophilic activation of alkynes, enabling a wide range of nucleophilic additions and subsequent cyclizations. Its high efficacy allows for low catalyst loadings under mild reaction conditions.

General Catalytic Cycle: Alkyne Hydrofunctionalization

The general mechanism for gold(I)-catalyzed alkyne hydrofunctionalization involves the coordination of the alkyne to the cationic gold(I) center, which activates the alkyne for nucleophilic attack. This is followed by protodeauration to release the product and regenerate the active catalyst.

Caption: General catalytic cycle for gold(I)-catalyzed alkyne hydrofunctionalization.

Quantitative Data: Catalyst Screening in Tandem Cycloisomerization/Dimerization

This compound has demonstrated superior performance compared to other gold catalysts in certain transformations. In a study on the tandem cycloisomerization and dimerization of chiral homopropargyl sulfonamides, various catalysts were screened, with this compound providing the highest yield.

| Entry | Catalyst | Yield (%) |

| 1 | [PPh₃AuNTf₂] | 70 |

| 2 | [JohnphosAuNTf₂] | 80 |

| 3 | [tBu₃PAuNTf₂] | 85 |

| 4 | [IPrAuNTf₂] | 92 |

| 5 | [IPrAuCl]/AgNTf₂ | 90 |

Data sourced from a study on the synthesis of enantioenriched pyrrolidines.

This data highlights the significant influence of the N-heterocyclic carbene ligand on the catalyst's activity, with the bulky and electron-donating IPr ligand proving optimal for this specific transformation.

Logical Workflow: Catalyst Selection and Application

The decision to use this compound in a synthetic plan typically follows a logical progression based on the desired transformation.

Caption: Workflow for selecting this compound as a catalyst in organic synthesis.

Conclusion

This compound stands as a robust and versatile catalyst in the field of organic chemistry. Its well-defined structure, straightforward synthesis, and exceptional catalytic activity, particularly in the activation of alkynes, make it an invaluable tool for the construction of complex molecular architectures. The quantitative data consistently demonstrates its high performance, often superior to other catalytic systems. This guide provides the core technical information required for researchers and professionals to effectively understand and implement this compound in their synthetic endeavors.

References

Homogeneous Gold Catalysis with IPrAuNTf₂: A Technical Guide for Researchers

An in-depth exploration of the synthesis, mechanisms, and applications of the versatile gold(I) catalyst, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) bis(trifluoromethanesulfonyl)imide (IPrAuNTf₂), in homogeneous catalysis.

Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecular architectures under mild reaction conditions. Among the plethora of gold catalysts developed, the N-heterocyclic carbene (NHC) ligated gold(I) complex, IPrAuNTf₂, has garnered significant attention due to its exceptional stability, high catalytic activity, and broad substrate scope. This technical guide provides a comprehensive overview of IPrAuNTf₂, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative aspects of its catalytic performance, detailed experimental protocols for key transformations, and the underlying mechanistic pathways.

Core Concepts and Catalytic Activity

IPrAuNTf₂ is a well-defined, air- and moisture-stable gold(I) complex that serves as a potent π-acid catalyst. The bulky IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand provides steric protection to the gold center, preventing catalyst decomposition and promoting high turnover numbers. The weakly coordinating bis(trifluoromethanesulfonyl)imide (NTf₂) counter-ion ensures a highly electrophilic and catalytically active cationic gold species in solution.

The primary mode of action of IPrAuNTf₂ involves the activation of carbon-carbon multiple bonds, particularly alkynes and allenes, towards nucleophilic attack. This activation renders these unsaturated functionalities susceptible to a wide array of intra- and intermolecular transformations, leading to the efficient construction of diverse carbocyclic and heterocyclic scaffolds.

Data Presentation: A Quantitative Overview

The following tables summarize the quantitative data for a selection of key reactions catalyzed by IPrAuNTf₂, showcasing its efficiency and versatility across various transformations.

Table 1: IPrAuNTf₂-Catalyzed Cycloisomerization of Enynes

| Substrate | Product | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-(Alkynyl)styrene derivative | Dihydroindeno[2,1-b]thiochromene | 2.5 | DCM | rt | 0.5 | 95 | [1] |

| 1,6-Cyclohexenylalkyne derivative | Bicyclic product | 0.05 | - | 40 | - | High | [2] |

| 1,5-Enyne ether derivative | Fused polycyclic ring system | - | - | - | - | - | [3] |

Table 2: IPrAuNTf₂-Catalyzed Synthesis of Heterocycles

| Reaction Type | Substrate | Product | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-2 Selective Alkylation | 1-Sulfonyl-1,2,3-trizole & Vinyl Ether | N-2-alkyl-1,2,3-trizole | IPrAuCl/AgNTf₂ | 5 | DCE | 80 | 6 | 98 | [4] |

| Intramolecular Cyclization | Phenol and Alkynoic Acid derivative | Coumarin derivative | IPrAuNTf₂ | 0.5 | - | 80 | - | High | [2] |

| Intermolecular Condensation | Homopropargyl alcohol & Terminal alkyne | (2-Arylalkynyl) cyclic ether | IPrAuNTf₂ | - | - | - | up to 94 | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the practical application of IPrAuNTf₂ in the laboratory.

Protocol 1: General Procedure for Gold(I)-Catalyzed Cycloisomerization of o-(Alkynyl)styrenes[1]

To a solution of the o-(alkynyl)styrene derivative (0.1 mmol) in dichloromethane (DCM, 0.4 mL) at room temperature was added IPrAuNTf₂ (2.5 mol%). The reaction mixture was stirred at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired dihydroindeno[2,1-b]thiochromene product.

Protocol 2: General Procedure for N-2 Selective Alkylation of 1-Sulfonyl-1,2,3-triazoles[4]

In a reaction vessel, 1-sulfonyl-1,2,3-trizole (0.5 mmol), the corresponding vinyl ether (2.5 mmol), and water (1.0 mmol) were dissolved in 1,2-dichloroethane (DCE, 3 mL). To this solution were added IPrAuCl (5 mol%) and AgNTf₂ (5 mol%). The reaction mixture was stirred at 80 °C. The reaction progress was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, filtered through a short pad of Celite, and the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel to yield the N-2-alkylated 1,2,3-trizole.

Protocol 3: Control Experiment for Mechanistic Studies[5]

To investigate the role of the catalyst in a proposed transformation, a control experiment can be performed. For example, in the cyclization of a bissilylethynylated N,N'-dihydrotetraazapentacene, the substrate is subjected to the reaction conditions in the absence of the IPrAuNTf₂ catalyst. A typical procedure would involve dissolving the substrate in a suitable solvent (e.g., DCE) and heating it to the reaction temperature (e.g., 80 °C) for a specified period (e.g., 16 hours). The reaction mixture is then analyzed by techniques such as NMR spectroscopy or LC-MS to determine if any product formation has occurred, thereby confirming the necessity of the gold catalyst.

Mechanistic Insights and Visualizations

The catalytic cycle of IPrAuNTf₂ typically involves several key steps: coordination of the gold catalyst to the alkyne, nucleophilic attack on the activated alkyne, and protodeauration to release the product and regenerate the active catalyst. The following diagrams, generated using the DOT language, illustrate these fundamental pathways.

Catalytic Cycle of Alkyne Hydroamination

Caption: Proposed catalytic cycle for the IPrAuNTf₂-catalyzed hydroamination of alkynes.

Experimental Workflow for a Catalyzed Reaction

Caption: A generalized experimental workflow for a typical IPrAuNTf₂-catalyzed reaction.

Logical Relationship in Catalyst Activation

Caption: In situ generation of the active IPrAuNTf₂ catalyst from its chloride precursor.

Conclusion

IPrAuNTf₂ stands out as a highly effective and versatile homogeneous gold catalyst with broad applicability in organic synthesis. Its stability, coupled with its ability to activate unsaturated carbon-carbon bonds under mild conditions, makes it an invaluable tool for the construction of complex molecular frameworks relevant to the pharmaceutical and materials science industries. This guide has provided a comprehensive overview of its quantitative performance, practical experimental procedures, and fundamental mechanistic principles. Further exploration and application of this remarkable catalyst are poised to continue pushing the boundaries of modern synthetic chemistry.

References

- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 2. cantera.org [cantera.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. "Accessing Alternative Reaction Pathways of the Intermolecular Condensa" by Courtney A. Smith, Stephen E. Motika et al. [digitalcommons.usf.edu]

Methodological & Application

Application Notes and Protocols: Enantioselective Cycloisomerization Catalyzed by Chiral N-Heterocyclic Carbene (NHC) Gold Complexes

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview and detailed experimental protocols for enantioselective cycloisomerization reactions of enynes, a powerful tool in modern organic synthesis, utilizing chiral N-Heterocyclic Carbene (NHC) ligated gold(I) catalysts. While a specific catalyst designated "Ipr-ent-f2" is not found in the reviewed literature, this document focuses on the well-established class of chiral NHC-gold catalysts that achieve the enantioselective synthesis implied by the query. The principles and protocols described herein are broadly applicable to this class of reactions.

Introduction to Enantioselective Cycloisomerization

Cycloisomerization reactions are atom-economical transformations that rearrange the atoms of an acyclic starting material to form a cyclic product. When catalyzed by a chiral catalyst, these reactions can be rendered enantioselective, providing access to one of two enantiomers of a chiral product. This is of paramount importance in drug development, where often only one enantiomer of a chiral molecule is therapeutically active.

Gold(I) complexes bearing N-heterocyclic carbene (NHC) ligands have emerged as exceptionally effective catalysts for the cycloisomerization of enynes (molecules containing both an alkene and an alkyne).[1][2] The strong σ-donating properties of NHC ligands stabilize the gold center, while their steric and electronic properties can be readily tuned to influence reactivity and selectivity.[3] By employing chiral NHC ligands, a chiral environment is created around the gold center, enabling the transfer of chirality to the product during the catalytic cycle.

Chiral NHC-Gold(I) Catalysts for Enantioselective Cycloisomerization

The design of the chiral NHC ligand is critical for achieving high enantioselectivity. The chirality can be introduced in several ways, including:

-

Axially Chiral Ligands: Ligands based on scaffolds like binaphthyl or other biaryl systems possess axial chirality.[1]

-

Centrally Chiral Ligands: Chiral centers can be incorporated into the backbone or the N-substituents of the NHC ligand.

-

Planar Chiral Ligands: Ferrocene-based or paracyclophane-based NHC ligands can impart planar chirality.

The steric bulk of the N-substituents on the NHC ring, such as the diisopropylphenyl groups in IPr-type ligands, plays a crucial role in creating a well-defined chiral pocket that effectively shields one face of the substrate, leading to high enantioselectivity.[3]

Data Presentation: Representative Chiral NHC-Gold(I) Catalyzed Cycloisomerizations

The following table summarizes the performance of various chiral NHC-gold(I) catalyst systems in the enantioselective cycloisomerization of 1,6-enynes. This data is compiled from the scientific literature and showcases the scope and efficiency of this methodology.

| Catalyst System (Chiral NHC Ligand) | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Axially Chiral BINAM-derived NHC-Au(I) | N-tethered 1,6-enyne | Bicyclic amine | >99 | 70 | [4][5] |

| C2-Symmetric Biphenyl-based NHC-Au(I) | O-tethered 1,6-enyne | Bicyclic ether | up to 95 | up to 75 | [3] |

| Helical Helicene-based NHC-Au(I) | N-tethered 1,6-enyne | Bicyclic amine | moderate to good | up to 90 (95:5 er) | [6] |

| Bifunctional Imidazo[1,5-a]pyridine NHC-Au(I) | O-tethered 1,6-enyne | Bicyclic ether | 97 | 77 | [3] |

Experimental Protocols

General Protocol for Enantioselective Cycloisomerization of a 1,6-Enyne

This protocol provides a general procedure for the gold-catalyzed enantioselective cycloisomerization of a 1,6-enyne. The specific catalyst, substrate, solvent, and temperature may require optimization for each specific transformation.

Materials:

-

Chiral NHC-gold(I) complex (e.g., 1-5 mol%)

-

Silver salt co-catalyst (e.g., AgSbF₆, AgNTf₂, if the gold complex is a chloride adduct)

-

1,6-enyne substrate

-

Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or as optimized)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Stirring plate and magnetic stir bar

-

Temperature control system (oil bath or cryostat)

Procedure:

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral NHC-gold(I) chloride complex (1.0 eq) and the silver salt (1.0 eq) in the anhydrous solvent.

-

Stir the mixture at room temperature for 30-60 minutes. The formation of a precipitate (AgCl) indicates the generation of the active cationic gold catalyst.

-

If using a pre-formed cationic NHC-gold(I) complex (e.g., with a non-coordinating anion like SbF₆⁻ or NTf₂⁻), the silver salt is not required.

-

-

Reaction Setup:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,6-enyne substrate in the anhydrous solvent.

-

Cool or heat the substrate solution to the desired reaction temperature.

-

-

Initiation of the Reaction:

-

Transfer the prepared active catalyst solution to the substrate solution via a cannula or syringe.

-

Stir the reaction mixture vigorously at the set temperature.

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by exposing it to air.

-

Filter the reaction mixture through a short plug of silica gel to remove the catalyst, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

-

Visualizations

Generalized Catalytic Cycle for Gold(I)-Catalyzed Enyne Cycloisomerization

Caption: Generalized catalytic cycle for the gold(I)-catalyzed cycloisomerization of an enyne.

Experimental Workflow for Enantioselective Cycloisomerization

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Helical Chiral N-Heterocyclic Carbene Ligands in Enantioselective Gold Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: The Use of Chiral Phosphine Ligands in Asymmetric Synthesis

Note: The initially requested compound, "Iprauntf2," could not be identified in the current scientific literature. It is presumed to be a misnomer or a highly specialized, non-public designation. Therefore, these application notes utilize the well-characterized and widely employed chiral ligand, (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), as a representative example to illustrate the principles, protocols, and data associated with modern asymmetric synthesis.

Introduction to (R)-BINAP in Asymmetric Catalysis

(R)-BINAP is a chiral diphosphine ligand renowned for its ability to form stable, catalytically active complexes with transition metals, particularly ruthenium (Ru), rhodium (Rh), and palladium (Pd). Its rigid C₂-symmetric binaphthyl backbone creates a well-defined chiral environment, enabling high stereocontrol in a variety of chemical transformations. One of the most significant applications of BINAP is in the Noyori asymmetric hydrogenation, a powerful method for the enantioselective reduction of ketones and olefins.[1][2] This technology is crucial in the pharmaceutical and fine chemical industries for producing single-enantiomer compounds.

The catalytic system, typically involving a Ru(II)-BINAP complex, is highly efficient for the hydrogenation of functionalized ketones, such as β-keto esters and α-amino ketones, to produce chiral alcohols and amino acids with excellent enantiopurity.[1]

Data Presentation: Performance in Asymmetric Hydrogenation

The following tables summarize the performance of (R)-BINAP-based catalysts in the asymmetric hydrogenation of various ketone substrates. The data highlights the high yields and exceptional enantiomeric excess (ee) that can be achieved under optimized conditions.

Table 1: Asymmetric Hydrogenation of β-Keto Esters with Ru-(R)-BINAP Catalysts

| Substrate | Catalyst System | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | ee (%) |

| Methyl 3-oxobutanoate | Ru(OAc)₂[(R)-BINAP] | 100 | 23 | Methanol | >95 | 99 (R) |

| Ethyl 3-oxobutanoate | RuCl₂[(R)-BINAP] | 100 | 50 | Ethanol | 100 | 99 (R) |

| Methyl 2,2-dimethyl-3-oxobutanoate | Ru-BINAP complex | 100 | Not Specified | Not Specified | High | High |

| Ethyl benzoylacetate | RuBr₂[(R)-BINAP] | 100 | 25 | CH₂Cl₂/MeOH | 100 | 96 (R) |

Data compiled from various sources describing Noyori-type hydrogenations.[1]

Table 2: Asymmetric Hydrogenation of Aromatic Ketones with Ru-(R)-BINAP/Diamine Catalysts

| Substrate | Catalyst System | H₂ Pressure (atm) | Base | Solvent | Yield (%) | ee (%) |

| Acetophenone | trans-RuCl₂[(R)-tolBINAP][(R,R)-DPEN] | 1-16 | KO-t-C₄H₉ | 2-Propanol | Quantitative | 82 (R) |

| 2',4',6'-Trimethylacetophenone | RuCl₂[(R)-xylBINAP][(S,S)-DPEN] | 8 | K₂CO₃ | 2-Propanol | 98 | 99 (R) |

| 2-Acetylthiophene | RuCl₂[(S,S)-1]/(R,R)-DPEN | Not Specified | Not Specified | Not Specified | High | >90 (S) |

| 4-Acetylpyridine | RuCl₂[(S,S)-1]/(R,R)-DPEN | Not Specified | Not Specified | Not Specified | High | 81 (S) |

DPEN: 1,2-diphenylethylenediamine. Data highlights the use of a chiral diamine co-ligand to enhance reactivity and selectivity.[3][4][5]

Experimental Protocols

This section provides a detailed methodology for a representative asymmetric hydrogenation of a β-keto ester using a Ru-(R)-BINAP catalyst.

Protocol 1: Asymmetric Hydrogenation of Ethyl 2-methyl-3-oxobutanoate

Materials:

-

[RuCl₂(benzene)]₂

-

(R)-(+)-BINAP

-

Ethyl 2-methyl-3-oxobutanoate (substrate)

-

Ethanol (EtOH), degassed

-

Toluene, degassed

-

High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge

-

Hydrogen gas (H₂) of high purity

Procedure:

-

Catalyst Precursor Preparation:

-

In a glovebox, to a Schlenk flask are added [RuCl₂(benzene)]₂ (e.g., 25 mg, 0.05 mmol) and (R)-(+)-BINAP (e.g., 68.5 mg, 0.11 mmol).

-

Degassed toluene (e.g., 5 mL) is added, and the mixture is stirred at 135°C for 10 minutes.

-

The solvent is removed under vacuum to yield the [RuCl₂(R)-BINAP]₂ complex as a solid, which can be used directly.

-

-

In-situ Catalyst Activation and Hydrogenation:

-

The autoclave is dried in an oven and cooled under a stream of argon.

-

The solid catalyst precursor (e.g., corresponding to a substrate-to-catalyst ratio [S/C] of 1000:1) is placed into the autoclave.

-

The substrate, ethyl 2-methyl-3-oxobutanoate (e.g., 1.44 g, 10 mmol), is dissolved in degassed ethanol (e.g., 20 mL) and added to the autoclave via cannula transfer.

-

The autoclave is sealed, removed from the glovebox, and purged several times with H₂ gas to remove any residual air.

-

The vessel is pressurized with H₂ to the desired pressure (e.g., 100 atm).

-

The reaction mixture is stirred vigorously at the desired temperature (e.g., 50°C).

-

The reaction progress is monitored by observing the pressure drop. The reaction is typically complete within 4-12 hours.

-

-

Work-up and Analysis:

-

After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

-

The reaction mixture is concentrated under reduced pressure to remove the ethanol.

-

The residue is purified by silica gel column chromatography to isolate the product, ethyl (2R,3R)-3-hydroxy-2-methylbutanoate.

-

The chemical yield is determined gravimetrically.

-

The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

-

Visualizations: Workflows and Mechanisms

Experimental Workflow Diagram

Proposed Catalytic Cycle

The hydrogenation of ketones is proposed to proceed via a metal-ligand bifunctional mechanism, where both the ruthenium center and the nitrogen atom of a diamine co-ligand (if present) play active roles.[3][6] For the simpler Ru-BINAP system with β-keto esters, the mechanism still involves coordination of the ketone and transfer of hydride from the metal.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. ethz.ch [ethz.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Hydroamination with IPrAuNTf2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for hydroamination reactions catalyzed by [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), commonly known as IPrAuNTf2. This highly efficient and air-stable gold(I) catalyst, featuring a bulky N-heterocyclic carbene (NHC) ligand, has demonstrated significant utility in the formation of carbon-nitrogen bonds.

Catalyst Profile

-

Catalyst Name: [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)

-

Abbreviation: this compound

-

CAS Number: 951776-24-2[1]

-

Molecular Formula: C29H37AuF6N3O4S2[1]

-

Molecular Weight: 866.71 g/mol [1]

-

Appearance: Colorless to pale yellow solid[2]

-

Key Features: this compound is a cationic gold(I) complex that is generally stable to air and moisture, making it a convenient catalyst for benchtop synthesis. The bulky IPr ligand enhances catalyst stability and can influence selectivity. The non-coordinating NTf2- anion promotes high catalytic activity. Unlike many gold(I) chloride precursors, this compound often does not require a silver salt co-catalyst to generate the active cationic species.[3]

Applications in Hydroamination

This compound and related gold(I)-NHC complexes are effective catalysts for the hydroamination of unsaturated carbon-carbon bonds, including those in alkynes, allenes, and alkenes. These reactions provide an atom-economical route to a variety of nitrogen-containing compounds, which are valuable intermediates in medicinal chemistry and materials science.

Table 1: Representative Data for Gold-Catalyzed Hydroamination of Alkynes

While specific data for this compound in a comprehensive alkyne hydroamination study was not found in the immediate search, the following table represents typical results obtained with closely related IPrAu(I) catalysts. These reactions are generally high-yielding.

| Entry | Alkyne Substrate | Amine Nucleophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Aniline | (IPr)AuCl / AgOTf | Toluene | RT | 24 | 10 | (Widenhoefer et al.) |

| 2 | Phenylacetylene | Mesitylamine | NHC-Au(I) Complex | Acetonitrile | 80-100 | 12-24 | 61 | (Che et al.)[1] |

| 3 | Phenylacetylene | (Trifluoromethyl)aniline | NHC-Au(I) Complex | Acetonitrile | 80-100 | 12-24 | 49 | (Che et al.)[1] |

| 4 | Diynes | Ammonia | Cationic NHC-Au(I) | - | - | - | - | (Bertrand et al.)[1] |

Table 2: Representative Data for Gold-Catalyzed Hydroamination of Allenes

The hydroamination of allenes often proceeds with high regio- and stereoselectivity. The following data is for a closely related catalyst system, highlighting the general effectiveness.

| Entry | Allene Substrate | Nucleophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Methyl-1,2-butadiene | Aniline | (IPr)AuCl / AgOTf | Toluene | RT | 24 | 10 | (Widenhoefer et al.) |

| 2 | 1-Cyclohexyl-1,2-propadiene | m-Bromoaniline | (IPr)AuCl / AgOTf | Dioxane | 45 | 24 | 91 | (Widenhoefer et al.) |

| 3 | 1-Phenyl-1,2-propadiene | 4-Methylbenzenesulfonamide | (PPh3)AuCl / AgOTf | Dioxane | RT | 16 | 91 | (Li et al.) |

Experimental Protocols

The following are generalized protocols for the hydroamination of alkynes and allenes using this compound or a closely related in situ generated catalyst system. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Intermolecular Hydroamination of an Alkyne with an Arylamine

This protocol is adapted from general procedures for NHC-gold(I) catalyzed hydroaminations.[1][4]

Materials:

-

This compound (1-5 mol%)

-

Alkyne (1.0 equiv)

-

Arylamine (1.2 equiv)

-

Anhydrous, degassed solvent (e.g., Dichloroethane, Toluene, or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or sealed vial

Procedure:

-

To a dry Schlenk flask or vial under an inert atmosphere, add this compound.

-

Add the anhydrous, degassed solvent to dissolve the catalyst.

-

Add the arylamine, followed by the alkyne substrate.

-

Seal the vessel and stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C).

-

Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or 1H NMR).

-

Upon completion, cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Intermolecular Hydroamination of an Allene with a Sulfonamide

This protocol is based on a well-established procedure for the gold-catalyzed hydroamination of allenes.[3] While the original procedure uses a phosphine-ligated gold catalyst, the conditions are generally applicable to NHC-gold complexes like this compound.

Materials:

-

This compound (2-5 mol%)

-

Allene (2.0 equiv)

-

Sulfonamide (1.0 equiv)

-

Anhydrous 1,4-dioxane

-

Inert atmosphere (Nitrogen or Argon)

-

Sealed reaction tube

Procedure:

-

To a dry, sealed reaction tube under an inert atmosphere, add this compound and the sulfonamide.

-

Add anhydrous 1,4-dioxane to the tube.

-

Add the allene to the reaction mixture.

-

Seal the tube and stir the mixture at room temperature.

-

Monitor the disappearance of the sulfonamide starting material by TLC.

-

Once the reaction is complete, quench the mixture with a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the N-allylic sulfonamide product.

Reaction Mechanism and Workflow

The generally accepted mechanism for the gold(I)-catalyzed hydroamination of an unsaturated C-C bond involves the coordination of the gold catalyst to the π-system, which activates it towards nucleophilic attack by the amine.

Caption: General experimental workflow for this compound-catalyzed hydroamination.

The catalytic cycle is initiated by the coordination of the gold(I) center to the alkyne or allene, forming a π-complex. This coordination increases the electrophilicity of the unsaturated bond, facilitating the nucleophilic attack of the amine or sulfonamide. This attack can occur in an intermolecular or intramolecular fashion. The resulting intermediate then undergoes protonolysis to release the hydroaminated product and regenerate the active gold catalyst.

Caption: Proposed catalytic cycle for gold-catalyzed hydroamination of alkynes.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [iris.unibas.it]

- 3. Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]

Applications of IPrAuNTf2 in Carbon-Carbon Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPrAuNTf₂ ([1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) bis(trifluoromethanesulfonyl)imide) is a highly effective and versatile catalyst in modern organic synthesis. Its strong σ-donating and sterically demanding N-heterocyclic carbene (NHC) ligand facilitates unique reactivity, particularly in the activation of alkynes. This document provides detailed application notes and protocols for the use of IPrAuNTf₂ in C-C coupling reactions, with a focus on the intramolecular cyclization of homopropargyl alcohols followed by intermolecular alkynylation. This transformation provides a powerful method for the synthesis of functionalized cyclic ethers, which are valuable intermediates in medicinal chemistry and drug development.

Featured Application: Cyclization-Alkynylation of Homopropargyl Alcohols with Terminal Alkynes

A significant application of IPrAuNTf₂ is in the divergent catalysis of reactions between homopropargyl alcohols and terminal alkynes. Specifically, IPrAuNTf₂ promotes an efficient intramolecular cyclization of the alcohol onto the alkyne, followed by an intermolecular coupling with a second terminal alkyne. This sequence furnishes (2-arylalkynyl) cyclic ethers in moderate to excellent yields.[1][2] This reactivity is distinct from that observed with other gold catalysts, such as triazole-gold complexes, which may favor intermolecular hydroalkoxylation.[1]

Reaction Scheme:

Caption: General reaction scheme for the IPrAuNTf₂-catalyzed cyclization-alkynylation.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various (2-arylalkynyl) cyclic ethers using IPrAuNTf₂ as the catalyst. The general conditions for these reactions are outlined in the experimental protocol below.[1]

| Entry | Homopropargyl Alcohol Substrate | Terminal Alkyne Substrate | Product | Yield (%) |

| 1 | 1a | Phenylacetylene | 6b | 91 |

| 2 | 1a | 4-Methylphenylacetylene | 6c | 85 |

| 3 | 1a | 4-Methoxyphenylacetylene | 6d | 88 |

| 4 | 1a | 4-Fluorophenylacetylene | 6e | 82 |

| 5 | 1a | 4-Chlorophenylacetylene | 6f | 79 |

| 6 | 1a | 4-Bromophenylacetylene | 6g | 75 |

| 7 | 1a | 3-Methoxyphenylacetylene | 6h | 94 |

| 8 | 1a | 2-Thienylacetylene | 6i | 70 |

| 9 | 1b | Phenylacetylene | 6j | 81 |

| 10 | 1c | Phenylacetylene | 6k | 76 |

Experimental Protocols

General Procedure for IPrAuNTf₂-Catalyzed Cyclization-Alkynylation

Materials:

-

IPrAuNTf₂ (3 mol%)

-

Homopropargyl alcohol (1.0 equiv)

-

Terminal alkyne (3.0 equiv)

-

Chloroform (CHCl₃), anhydrous

-

Argon gas supply

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating plate

Protocol:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the homopropargyl alcohol (0.2 mmol, 1.0 equiv).

-

Add the terminal alkyne (0.6 mmol, 3.0 equiv).

-

Add anhydrous chloroform (0.8 mL).

-

Purge the vial with argon for 5 minutes.

-

Under a positive pressure of argon, add IPrAuNTf₂ (0.006 mmol, 3 mol%).

-

Seal the vial and place it in a pre-heated oil bath at 40 °C.

-

Stir the reaction mixture for the required time (typically monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (2-arylalkynyl) cyclic ether.[1]

Catalytic Cycle and Mechanistic Insights

The proposed catalytic cycle for the IPrAuNTf₂-catalyzed reaction involves several key steps. Initially, the gold catalyst activates the internal alkyne of the homopropargyl alcohol. This is followed by an intramolecular nucleophilic attack of the hydroxyl group to form a cyclic intermediate. Subsequent reaction with the terminal alkyne, likely through a gold acetylide intermediate, leads to the final alkynylated product and regeneration of the active catalyst. The high efficiency of IPrAuNTf₂ in this transformation is attributed to the strong electron-donating ability and steric bulk of the IPr ligand, which promotes the desired catalytic pathway over competing side reactions.

Caption: Proposed catalytic cycle for the IPrAuNTf₂-catalyzed reaction.

Conclusion

IPrAuNTf₂ is a powerful catalyst for the synthesis of substituted cyclic ethers through a cyclization-alkynylation cascade. The provided protocol offers a reliable method for accessing these valuable molecular scaffolds. While the application of IPrAuNTf₂ in other classical C-C cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings is not yet widely reported, its unique reactivity in alkyne activation highlights its potential for the development of novel C-C bond-forming methodologies. Researchers are encouraged to explore the utility of this catalyst in other transformations involving unsaturated systems.

References

Application Notes and Protocols for Enantioselective Reductive Cyclization using a Chiral NHC-Gold(I) Catalyst

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective cyclization of 1,6-enynes, a key transformation in the synthesis of complex chiral molecules. The protocol is based on the use of a C2-symmetric N-heterocyclic carbene (NHC) gold(I) catalyst, which has demonstrated efficacy in achieving high yields and good enantioselectivities.

Introduction

Gold(I) catalysts have emerged as powerful tools in organic synthesis due to their unique ability to activate carbon-carbon multiple bonds towards nucleophilic attack. In particular, chiral gold(I) complexes have enabled a wide range of enantioselective transformations. This protocol focuses on the intramolecular cyclization of 1,6-enynes, which provides access to valuable chiral cyclopentane derivatives. The use of a C2-symmetric N-heterocyclic carbene (NHC) ligand is crucial for achieving high levels of stereocontrol in these reactions. The steric bulk of the NHC ligand plays a critical role in determining the enantioselectivity of the transformation.

Reaction Scheme

The general scheme for the enantioselective cyclization of a 1,6-enyne catalyzed by a chiral NHC-gold(I) complex is depicted below. The reaction typically proceeds in the presence of a silver salt co-catalyst to generate the active cationic gold species.

Scheme 1: Enantioselective Cyclization of a 1,6-Enyne

Caption: General reaction scheme for the gold-catalyzed enantioselective cyclization.

Catalytic Cycle

The proposed catalytic cycle for the enantioselective cyclization of 1,6-enynes is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the enyne substrate. This activation facilitates the intramolecular nucleophilic attack of the alkene, leading to the formation of a five-membered ring and a gold-carbene intermediate. Subsequent protodeauration regenerates the active catalyst and furnishes the chiral cyclopentane product.

Caption: Proposed catalytic cycle for the enantioselective cyclization.

Experimental Workflow

The following diagram outlines the general workflow for setting up the enantioselective cyclization reaction.

Application Notes & Protocols: Iprauntf2 in the Synthesis of Chiral Styrene-Based Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The asymmetric synthesis of chiral styrene-based esters is of significant interest in medicinal chemistry and materials science due to the prevalence of this motif in bioactive molecules and chiral ligands. While various transition metals have been employed for the enantioselective hydroesterification and hydrocarboxylation of styrenes, the application of gold catalysts, specifically Iprauntf2 ([Au(IPr)(NTf₂)]), for this transformation is not a well-established methodology based on current scientific literature.

This document provides an overview of the known applications of this compound and related gold catalysts in asymmetric synthesis, alongside established methods using other transition metals for the synthesis of chiral styrene-based esters. While a direct protocol for the target reaction is not available, a hypothetical reaction pathway and a generalized experimental workflow are presented to guide future research in this area.

I. This compound in Asymmetric Catalysis: Known Applications

This compound, a gold(I) complex featuring a bulky N-heterocyclic carbene (NHC) ligand (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and a non-coordinating bis(trifluoromethanesulfonyl)imide (NTf₂) anion, is a powerful π-acid catalyst. Its primary applications in asymmetric catalysis involve the activation of alkynes and allenes towards nucleophilic attack.

Key documented reactions include:

-

Enantioselective Cycloisomerization Reactions: this compound and other chiral gold complexes are effective in catalyzing intramolecular cyclization reactions of enynes and dienes to construct chiral carbocyclic and heterocyclic scaffolds.

-

Asymmetric Cycloadditions: Gold catalysts have been utilized in enantioselective [2+2], [4+2], and other cycloaddition reactions.

-

Enantioselective Carboalkoxylation of Alkynes: Cationic gold(I) complexes with chiral bisphosphine ligands have been reported for the enantioselective carboalkoxylation of alkynes, leading to optically active β-alkoxy indanone derivatives.[1]

-

Stereoselective Synthesis of Heterocycles: In the presence of this compound, o-(alkynyl)styrenes can undergo double cyclization to form sulfur- or selenium-containing indeno[1,2-b]chromene derivatives.[2]

While these reactions showcase the utility of gold catalysis in generating chiral molecules, they do not directly address the synthesis of chiral styrene-based esters via addition to the styrene double bond.

II. Established Catalytic Systems for Chiral Styrene-Based Ester Synthesis

The synthesis of chiral esters from styrene derivatives is more commonly achieved using palladium, rhodium, and nickel catalysts. These methods typically involve the asymmetric hydrocarboxylation or hydroesterification of the styrene double bond.

| Catalyst System | Reaction Type | Typical Substrates | Key Features |

| Palladium | Asymmetric Hydrocarboxylation/Hydroesterification | Styrene derivatives | Often requires chiral phosphine ligands. |

| Rhodium | Reductive Hydrocarboxylation | Styrene derivatives with CO₂ and H₂ | Can operate under mild conditions, sometimes accelerated by visible light. |

| Nickel | Ligand-Controlled Regioselective Hydrocarboxylation | Styrene derivatives with CO₂ | The regioselectivity (Markovnikov vs. anti-Markovnikov) can be controlled by the choice of ligand. |

III. Hypothetical Protocol for this compound-Catalyzed Asymmetric Hydroesterification of Styrene

The following protocol is hypothetical and intended for research and development purposes only. It is based on general principles of gold-catalyzed reactions and may require extensive optimization.

Objective: To explore the feasibility of an enantioselective addition of a carboxylic acid to a styrene derivative catalyzed by a chiral gold complex derived from this compound.

Materials:

-

Styrene derivative (e.g., 4-methoxystyrene)

-

Carboxylic acid (e.g., benzoic acid)

-

Chiral ligand (e.g., a chiral phosphine or a chiral NHC ligand)

-

This compound

-

Silver salt (e.g., AgSbF₆, for halide abstraction if starting from a gold chloride precursor)

-

Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox, to a flame-dried Schlenk tube, add the chiral ligand (e.g., 2.5 mol%).

-

Add a solution of this compound (2.5 mol%) in the chosen solvent.

-

Stir the mixture at room temperature for 30 minutes to allow for ligand exchange.

-

-

Reaction Setup:

-

In a separate flame-dried Schlenk tube, dissolve the styrene derivative (1.0 mmol) and the carboxylic acid (1.2 mmol) in the anhydrous, degassed solvent (5 mL).

-

Add the pre-formed chiral gold catalyst solution to the substrate solution under an inert atmosphere.

-

-

Reaction Conditions:

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperature).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

-

Analysis:

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) of the chiral ester product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

-

IV. Visualizations

Caption: Hypothetical catalytic cycle for the gold-catalyzed hydroesterification of a styrene derivative.

Caption: General experimental workflow for screening a gold-catalyzed asymmetric reaction.

While this compound is a versatile catalyst in asymmetric synthesis, its application for the direct synthesis of chiral styrene-based esters is not yet reported in the literature. Researchers and drug development professionals interested in this transformation may find more established methods using palladium, rhodium, or nickel catalysts. The provided hypothetical protocol and reaction pathway are intended to serve as a starting point for exploring the potential of gold catalysis in this area, acknowledging that significant research and development would be required to establish a viable synthetic method.

References

Applications of Iprauntf2 in the Synthesis of Natural Products: A Detailed Overview for Researchers

Introduction

The gold(I) catalyst, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) bis(trifluoromethanesulfonyl)imide, commonly abbreviated as IPrAuNTf2, has emerged as a powerful tool in modern organic synthesis. Its ability to catalyze a variety of complex transformations, particularly cycloisomerization and rearrangement reactions, has made it an invaluable asset in the construction of intricate molecular architectures, including those found in natural products. This document provides a detailed overview of the applications of this compound and related gold(I) catalysts in natural product synthesis, complete with experimental protocols and quantitative data to aid researchers in the field.

While direct applications of the specific this compound salt in a complete natural product total synthesis are not extensively documented in readily available literature, the broader class of IPrAu(I) catalysts and other phosphine-ligated gold(I) complexes are frequently employed. The underlying principles of catalysis are highly similar, and the choice of counterion or ligand is often optimized for the specific substrate and reaction. This report will focus on a key example of a gold(I)-catalyzed cascade reaction in the synthesis of daucane natural products, which utilizes a closely related catalyst, and will also detail a methodology for the synthesis of complex heterocyclic scaffolds using this compound.

Case Study 1: Synthesis of Daucane Natural Products via Gold(I)-Catalyzed Tandem Cycloisomerization/Cycloaddition

A significant application of gold(I) catalysis in natural product synthesis is demonstrated in the divergent total synthesis of several daucane sesquiterpenoids, including (±)-aspterric acid, (±)-schisanwilsonene A, and the structural reassignment and synthesis of penigrisacid A. While the optimal catalyst for this specific transformation was found to be [JohnPhosAu(MeCN)]SbF6, the reaction pathway is archetypal for gold(I)-catalyzed enyne cycloisomerizations, a reaction class where this compound is also highly active.

The key step in this synthesis is a gold(I)-catalyzed tandem cycloisomerization of a 1,6-enyne followed by a formal (4+3) cycloaddition with a diene. This powerful cascade reaction rapidly builds the complex hydroazulene core of the daucane skeleton.

Quantitative Data

The efficiency of the key gold(I)-catalyzed cascade reaction is summarized in the table below.

| Entry | Enyne Substrate | Diene Substrate | Gold(I) Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-(But-3-en-1-yn-1-yl)-2-methylenecyclohexane | (Z)-1-(tert-Butyldimethylsilyloxy)-1,3-butadiene | [JohnPhosAu(MeCN)]SbF6 | CH2Cl2 | -20 | 75 |

Experimental Protocol: Gold(I)-Catalyzed Tandem Cycloisomerization/(4+3) Cycloaddition

To a solution of the diene (1.2 equiv.) and [JohnPhosAu(MeCN)]SbF6 (5 mol%) in CH2Cl2 (0.05 M) at -20 °C under an argon atmosphere, a solution of the 1,6-enyne (1.0 equiv.) in CH2Cl2 is added dropwise over 1 hour. The reaction mixture is stirred at -20 °C for an additional 2 hours. Upon completion, the reaction is quenched by the addition of a few drops of triethylamine. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the hydroazulene product.